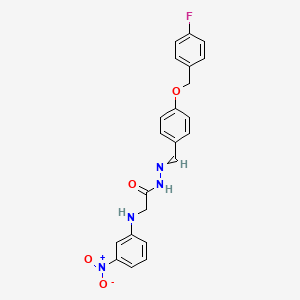
N'-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of 4-Fluorobenzyl Alcohol: This can be achieved through the reduction of 4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.
Synthesis of 4-((4-Fluorobenzyl)oxy)benzaldehyde: This involves the reaction of 4-fluorobenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a base like potassium carbonate.
Preparation of 2-((3-Nitrophenyl)amino)acetohydrazide: This step includes the reaction of 3-nitroaniline with ethyl chloroacetate followed by hydrazinolysis to form the hydrazide.
Condensation Reaction: The final step involves the condensation of 4-((4-fluorobenzyl)oxy)benzaldehyde with 2-((3-nitrophenyl)amino)acetohydrazide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)-3-{3-nitrophenyl}acrylamide
- 4-Fluoro-3-nitrobenzyl Alcohol
Uniqueness
N’-(4-((4-Fluorobenzyl)oxy)benzylidene)-2-((3-nitrophenyl)amino)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-(3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4/c23-18-8-4-17(5-9-18)15-31-21-10-6-16(7-11-21)13-25-26-22(28)14-24-19-2-1-3-20(12-19)27(29)30/h1-13,24H,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIYMHODZZYKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

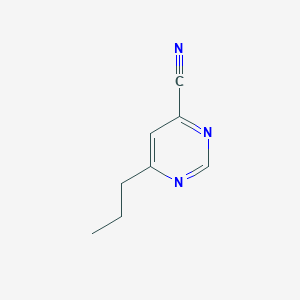
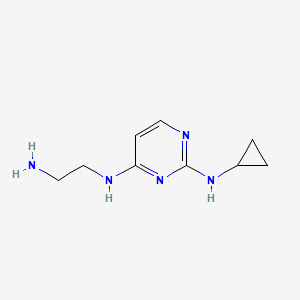
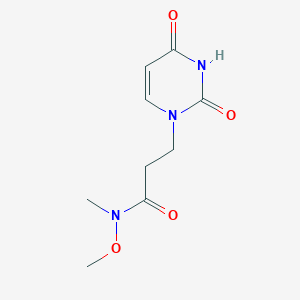
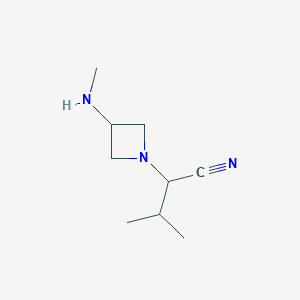
![8-(4-ethoxy-3-methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B14872703.png)
![(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14872708.png)
![[3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14872710.png)

![8-Bromo-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14872722.png)

![ethyl 4-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B14872731.png)
![1,3-Dihydrospiro[indene-2,2'-morpholin]-5'-one](/img/structure/B14872736.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14872737.png)
